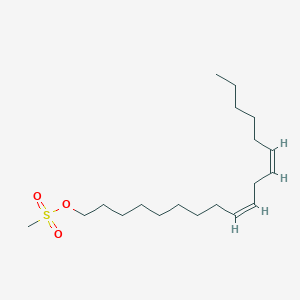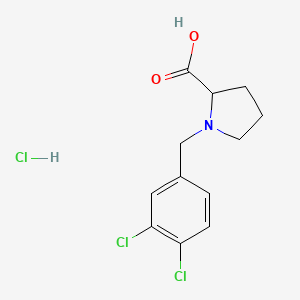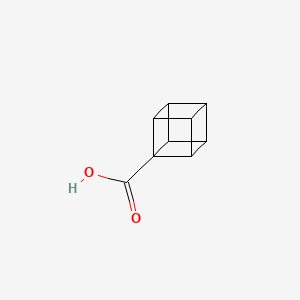
Cubane-1-carboxylic Acid
Übersicht
Beschreibung
Cubane-1-carboxylic acid is a derivative of the cubane molecule, which is known for its unique and highly strained cube-shaped structure. The carboxylic acid functional group attached to the cubane core adds to the chemical reactivity and potential applications of the molecule. The cubane structure has been a subject of interest due to its high energy and potential use in materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of this compound derivatives has been explored through various methods. For instance, the preparation of 1,4-bis(hydroxymethyl)cubane was achieved by reducing cubane-1,4-dicarboxylic acid with aluminum hydride . Additionally, esterification of 1,4-cubanedicarboxylic acid with alkylsulfuric acids has been proposed as an effective method, yielding high-purity derivatives . The synthesis of deuterated cubane analogues, including octadeuterocubane, has also been described, providing insights into the synthesis of isotopically labeled compounds .
Molecular Structure Analysis
The molecular structure of this compound derivatives has been extensively studied using X-ray diffraction analysis. For example, the crystal structure of cubane-1,3,5,7-tetracarboxylic acid dihydrate revealed a flexible cubane skeleton that adapts to its steric and electronic environment . The orientation of carboxylic acid groups significantly influences the C-C bond lengths within the cubane core. Highly substituted cubanes, such as 1,2,4,7-tetra(carboxymethyl)cubane and 1,2,3,5,7-penta(carboxymethyl)cubane, have also been structurally characterized, showcasing the possibility of attaching multiple substituents to the cubane framework .
Chemical Reactions Analysis
This compound derivatives undergo various chemical reactions. For instance, the radical chlorination of cubane-1,4-dicarboxylic acid leads to chlorinated derivatives, with the positions of chlorine atoms confirmed by X-ray diffraction . Hydrogen bromide cleavage of cubane-1,4-dicarboxylic acid has been used to produce nortwistbrendane derivatives, demonstrating the versatility of cubane derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been investigated through different analytical techniques. Chlorinated cubane dicarboxylates exhibit high thermal stability, with decomposition temperatures above 250°C, as shown by differential scanning calorimetry . The acidity constants of these compounds in water have been determined using capillary electrophoresis, providing valuable information on their behavior in aqueous environments . The incorporation of cubane-1,4-dicarboxylate anions into a Zn-Al layered double hydroxide nanohybrid has been characterized, revealing changes in structural and optical properties . Additionally, the synthesis of new liquid crystalline cubane-1,4-dicarboxylic acid derivatives has led to the discovery of compounds with nematic and smectic A phases, expanding the potential applications of cubane derivatives in the field of liquid crystals .
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Properties
- Network Hydrogen Bonding : The crystal and molecular structure of cubane-1,3,5,7-tetracarboxylic acid dihydrate was examined to understand its flexible nature and steric and electronic environment. This study highlighted the orientation of carboxylic acid groups and their impact on the cubane skeleton's bond lengths, emphasizing the importance of donor hydrogen bonds in the molecule's structure (Butcher, Bashir-Hashemi, & Gilardi, 1997).
Chemical Stability and Transformation
Cage Opening and Rearrangement : Research on 1-iodocubane-4-carboxaldehyde revealed insights into the thermo-stability and propensity for cage opening/rearrangement of cubane derivatives, showing the formation of several compounds like benzoic acid and benzaldehyde (Heaphy, Griffiths, Dietz, Savage, & Priefer, 2011).
Hypervalent Iodine Oxidative Decarboxylation : The oxidative decarboxylation of homocubyl and cubyl mono- and di-carboxylic acids using hypervalent iodine was studied, demonstrating a methodology for systematic functionalization of the cubane system (Moriarty, Khosrowshahi, & Dalecki, 1987).
Synthesis and Applications in Material Science
Formation of Cubyl Anion and Acidity Determination : Studies on cubane and its derivatives focused on the acidity of the molecule and the formation of the cubyl anion. This research provided vital data on the thermodynamic values for the acidity and bond dissociation energy of cubane (Hare, Emrick, Eaton, & Kass, 1997).
Creation of Nanohybrids : Cubane-1,4-dicarboxylate anions were used to form a Zn2Al layered double hydroxide (LDH) nanohybrid. The structural and optical properties of this material were analyzed, showing significant potential for applications in material science (Arjomandi Rad & Rezvani, 2015).
Catalyst for Olefin Epoxidation : A study demonstrated the use of a cubane-type cobalt cluster as an effective catalyst for the epoxidation of various olefins, highlighting its potential in synthetic chemistry (Lee et al., 2016).
Thermochemical Properties and Potential Uses
Thermal Transformations of Cubane Derivatives : The thermal degradation of 1,4-cubanedicarboxylic acid and its ester was explored, providing insights into the kinetic parameters and product composition, which are crucial for understanding the molecule's stability and potential uses (Prokudin, Lagodzinskaya, Dubikhin, Nazin, Romanova, & Eremenko, 2005).
Study of Cubane-Based Fuels : Research on cubane derivatives focused on their potential as fuels for infrared countermeasures, analyzing their enthalpy of formation, strain energy, and thermal stability (Dallaston, Brusnahan, Wall, & Williams, 2019).
Use in Propellant Ingredients : The synthesis and evaluation of diesters of cubane 1,4-dicarboxylic acid as propellant plasticizers highlighted their potential in advanced propellant formulations (Cunkle & Willer, 1988).
Wirkmechanismus
Target of Action
Cubane-1-carboxylic Acid, like other cubane derivatives, is a highly symmetric cubic cage structure having carbon atoms at the vertices of a cube
Mode of Action
It’s known that the cubane system is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry .
Biochemical Pathways
Cubane derivatives have been shown to undergo various chemical reactions, including oxidative decarboxylative ether formation (hofer–moest reaction) . This reaction involves the conversion of carboxylic acids to ethers, which could potentially affect various biochemical pathways.
Pharmacokinetics
It’s known that cubane and its derivatives are highly reactive due to the highly strained bonds, which could potentially influence its bioavailability .
Result of Action
The highly strained cubane system is known to be of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry . The 90-degree bonding angle of the carbon atoms in cubane means that the bonds are highly strained, which could potentially lead to high reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the electrochemical functionalization of cubane by oxidative decarboxylative ether formation (Hofer–Moest reaction) was demonstrated under mild conditions compatible with the presence of other oxidizable functional groups . The use of flow electrochemical conditions allows straightforward upscaling .
Safety and Hazards
Zukünftige Richtungen
Cubanes have gained real traction in medicinal chemistry . Substituting a phenyl ring by a cubyl unit can lead to improved physical and biological properties . In addition, 1,4-disubstituted cubanes have applications as non-aromatic rigid spacers in organic materials and polymers . Therefore, the development of new synthetic approaches to bridge the gap in the availability of cubanes that bear different substitution patterns is a promising future direction .
Biochemische Analyse
Biochemical Properties
Cubane-1-carboxylic acid plays a role in various biochemical reactions due to its highly strained structure, which imparts unique reactivity. In biochemical systems, this compound can interact with enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo oxidative decarboxylation reactions, which are catalyzed by specific enzymes. These interactions often involve the formation of reactive intermediates that can further participate in biochemical pathways . The rigid structure of this compound also allows it to act as a scaffold for the development of enzyme inhibitors or activators, influencing various biochemical processes.
Cellular Effects
This compound can affect various types of cells and cellular processes. Its unique structure allows it to interact with cell membranes and intracellular components, potentially influencing cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites . Additionally, its interactions with cellular proteins can impact gene expression, either upregulating or downregulating specific genes, thereby affecting cellular functions and processes.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. The highly strained structure of this compound allows it to form stable complexes with enzymes and proteins, leading to either inhibition or activation of their functions . For example, this compound can inhibit the activity of enzymes involved in oxidative decarboxylation, thereby affecting metabolic pathways. Additionally, its interactions with transcription factors can lead to changes in gene expression, influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function and metabolism. At higher doses, it can cause significant changes in enzyme activity, gene expression, and cellular processes . Toxic or adverse effects have been observed at very high doses, including cellular damage and disruption of normal metabolic pathways. These dosage-dependent effects are crucial for understanding the potential therapeutic applications and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can undergo oxidative decarboxylation, leading to the formation of reactive intermediates that participate in further biochemical reactions The presence of this compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall metabolic activity
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its movement across cell membranes and its localization within different cellular compartments . The distribution of this compound can impact its activity and function, as its presence in specific cellular regions can influence local biochemical processes. Additionally, the accumulation of this compound in certain tissues may have implications for its therapeutic use and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize within certain organelles, such as mitochondria and the endoplasmic reticulum, where it can interact with enzymes and other biomolecules The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments
Eigenschaften
IUPAC Name |
cubane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8(11)9-5-2-1-3(5)7(9)4(1)6(2)9/h1-7H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBIDTXRBMYRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5C2C3C45C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451172 | |
| Record name | carboxycubane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53578-15-7 | |
| Record name | Pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53578-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | carboxycubane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cubane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



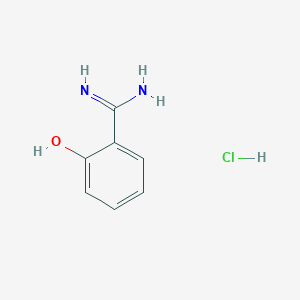
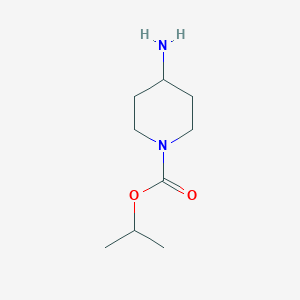
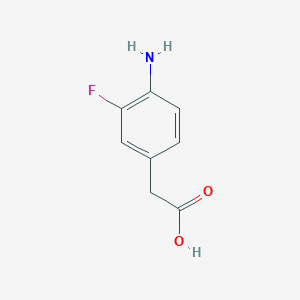



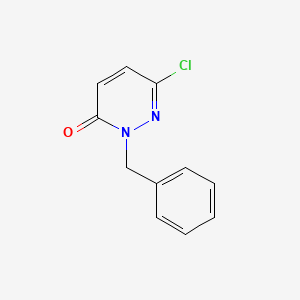

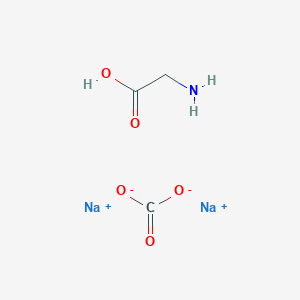
![(2S)-4-Amino-N-[(2S,4S,5S)-2-[(1S,4S,6R)-4,6-diamino-3-[(2R,5S)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]-2-hydroxybutanamide](/img/structure/B3029054.png)

![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)
